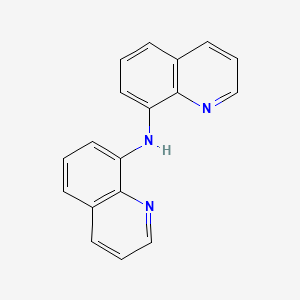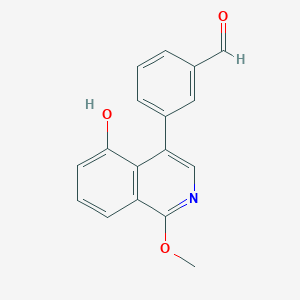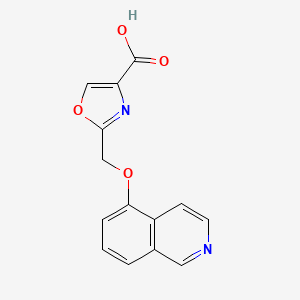
Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate: is an organic compound with the molecular formula C16H12N2O2. This compound is characterized by the presence of a naphthalene ring, two cyano groups, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with naphthaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps.
Industrial Production Methods: In an industrial setting, the production of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving ester and cyano groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores.
Industry: In the industrial sector, ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and modulating signaling pathways. The naphthalene ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-cyano-3-(naphthalen-1-yl)propanoate
- Ethyl 2,3-dicyano-3-phenylpropanoate
- Methyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate
Comparison: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is unique due to the presence of two cyano groups and a naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one cyano group or different aromatic rings. The naphthalene ring also enhances the compound’s hydrophobicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
62875-53-0 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)16(11-19)15(10-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15-16H,2H2,1H3 |
InChI-Schlüssel |
RCAXXGVGYKQHPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)

![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)


![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
